molecular formula C12H9N3O3 B8793815 3-(3-Nitrobenzoylamino)-pyridine CAS No. 25849-49-4

3-(3-Nitrobenzoylamino)-pyridine

Cat. No.: B8793815
CAS No.: 25849-49-4
M. Wt: 243.22 g/mol
InChI Key: SUFBXXRIPSNILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrobenzoylamino)-pyridine is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a pyridine ring linked to a 3-nitrobenzoyl group via an amide bond, a common pharmacophore in the design of biologically active molecules. The nitro and amide functional groups provide sites for further chemical modification, making it a versatile intermediate for synthesizing compound libraries. Research into structurally similar N-substituted benzoylamino heterocycles indicates potential applications in developing agents with anti-inflammatory properties . The pyridine moiety is a prevalent scaffold in pharmaceuticals, and its incorporation is often explored for its ability to participate in hydrogen bonding and coordinate with metals. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in lead optimization studies, as a precursor for more complex molecules, or in structure-activity relationship (SAR) investigations to explore new chemical space.

Properties

CAS No.

25849-49-4

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

3-nitro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9N3O3/c16-12(14-10-4-2-6-13-8-10)9-3-1-5-11(7-9)15(17)18/h1-8H,(H,14,16)

InChI Key

SUFBXXRIPSNILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CN=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent, particularly in the development of inhibitors targeting specific biological pathways.

Anticancer Activity

Recent studies have highlighted the efficacy of pyridine derivatives, including 3-(3-Nitrobenzoylamino)-pyridine, in inhibiting cancer cell proliferation. For instance, a study indicated that certain aryl pyridine derivatives exhibited potent cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), suggesting that structural modifications to the pyridine framework can enhance anticancer properties .

Table 1: Cytotoxicity of Pyridine Derivatives

CompoundCell LineIC50 (µM)
2dMCF-70.76
2fMCF-721.5
2nPC-31.85

This indicates that derivatives of this compound can be optimized for improved anticancer activity through chemical modifications.

Inhibitory Properties

The compound has also been explored for its role as an inhibitor in various biochemical pathways.

Inhibition of Kinases

Research has demonstrated that pyridine derivatives can serve as effective inhibitors of kinases involved in inflammatory responses and cancer progression. For example, inhibitors targeting interleukin-1 receptor-associated kinases (IRAKs) have been developed, showcasing the importance of pyridine structures in creating selective inhibitors .

Table 2: Inhibition Potencies of Pyridine Derivatives

CompoundTarget KinaseIC50 (nM)
HS-243IRAK-420
TakinibTAK1500

This table illustrates the selectivity and potency of pyridine-based compounds in inhibiting specific kinases, emphasizing their potential therapeutic applications.

Anti-inflammatory Applications

The anti-inflammatory properties of compounds derived from pyridine structures have been studied extensively.

Structural Modifications for Enhanced Activity

A study focused on synthesizing new analogs of N-substituted benzoylamino derivatives indicated promising anti-inflammatory activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The modifications made to the benzene ring while retaining the pyridine structure contributed significantly to the enhanced biological activity.

Case Study: Development of Dual Inhibitors

A notable case involved the synthesis and evaluation of dual inhibitors targeting both VEGFR-2 and c-MET pathways using aryl pyridine derivatives. Compounds demonstrated significant cytotoxic effects in vitro and reduced tumor mass in vivo, reinforcing the therapeutic potential of these structures in treating malignancies .

Case Study: Opioid Receptor Agonists

Another study identified novel opioid receptor agonists with structural similarities to pyridine derivatives, demonstrating their utility in pain management while minimizing adverse effects associated with traditional opioids . This highlights the versatility of pyridine-based compounds in various therapeutic areas.

Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds (e.g., from ) feature a piperidine-methoxy group at the pyridine 3-position. Unlike the nitrobenzoylamino group in the target compound, the piperidinylmethoxy substituent introduces basicity and bulkiness, enhancing selectivity for lysine-specific demethylase 1 (LSD1) over monoamine oxidases (MAOs). Their Ki values for LSD1 inhibition range from 29 nM to >1 μM, with >160-fold selectivity over MAO-A/B . The piperidine group likely engages in hydrogen bonding and hydrophobic interactions within LSD1’s substrate-binding pocket, as supported by molecular docking studies .

N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide ()

This pyrrolopyridine derivative shares an amide-linked aromatic moiety but replaces the pyridine core with a fused pyrrolopyridine system. The compound exhibits moderate anticancer activity (IC₅₀ ~280 nM in leukemia cells), attributed to its planar structure intercalating with DNA or inhibiting kinases. The absence of a nitro group reduces electron-withdrawing effects but increases solubility due to the nicotinamide group .

3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine ()

The oxadiazole ring here introduces rigidity and metabolic stability compared to the nitrobenzamide group. While biological data are unavailable, oxadiazoles are known to enhance pharmacokinetic properties (e.g., bioavailability) in drug candidates .

Functional Group Impact on Activity

Compound Key Substituent Biological Activity Selectivity/Potency
3-(3-Nitrobenzoylamino)-pyridine 3-Nitrobenzamide Hypothesized enzyme inhibition (e.g., LSD1) Likely moderate (untested)
3-(Piperidin-4-ylmethoxy)pyridine Piperidinylmethoxy LSD1 inhibition (Ki = 29 nM) >160-fold over MAOs
N-(Pyrrolopyridin-3-yl)nicotinamide Nicotinamide Antiproliferative (IC₅₀ ~280 nM) Moderate selectivity for cancer cells

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂) may improve target binding but reduce solubility.
  • Bulky substituents (e.g., piperidinylmethoxy) enhance selectivity by fitting into specific enzyme pockets.
  • Heterocyclic appendages (e.g., oxadiazole) improve metabolic stability but require optimization for potency .

Q & A

Q. What are the optimal synthetic routes for 3-(3-nitrobenzoylamino)-pyridine, and how can reaction conditions be controlled to maximize yield?

A robust synthesis involves coupling 3-nitrobenzoyl chloride with 3-aminopyridine under basic aqueous conditions. Key steps include:

  • pH control : Use a 2.0 M sodium carbonate solution to maintain pH 8–10 during the reaction, preventing premature protonation of the amine group and ensuring efficient nucleophilic attack .
  • Isolation : After acidification (2.0 M HCl to pH 2), filter the precipitate and recrystallize from hot ethanol to remove unreacted starting materials .
  • Yield optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and adjust stoichiometry if intermediates persist.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Use DMSO-d₆ as a solvent and internal standard. The pyridine ring protons appear as distinct multiplets (δ 7.5–8.5 ppm), while the nitrobenzoyl group shows deshielded aromatic protons (δ 8.0–8.5 ppm). The amide NH proton typically resonates at δ 10–11 ppm .
  • FTIR : Identify the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and amide carbonyl (C=O stretch ~1680 cm⁻¹) using KBr pellets .

Q. How does the solubility profile of this compound influence solvent selection for recrystallization or reaction setups?

  • Polar aprotic solvents : DMSO or DMF dissolve the compound well at elevated temperatures (>80°C) but may complicate isolation.
  • Recrystallization : Use ethanol or ethanol/water mixtures (1:1) due to moderate solubility at room temperature, enabling high-purity crystal formation .
  • Reaction medium : Prefer dichloromethane or THF for coupling reactions, as they balance solubility with compatibility for Schlenk techniques .

Q. What stability challenges arise during storage of this compound, and how can degradation be minimized?

  • Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the nitro group .
  • Moisture control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the amide bond .
  • Long-term stability : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months to detect degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in this compound derivatives?

  • Electrophilic aromatic substitution (EAS) : The electron-withdrawing nitro and amide groups direct nitration to the meta position on the benzene ring. Computational studies (DFT) show lower activation energy for meta-substitution due to resonance stabilization of the intermediate σ-complex .
  • Experimental validation : Use HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. Confirm regiochemistry via NOE NMR or X-ray crystallography .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound analogs?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .
  • Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., bacterial DNA gyrase). Prioritize analogs with high binding affinity (<-8.0 kcal/mol) and complementary hydrogen bonding to active sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Standardized assays : Replicate antimicrobial testing using agar well diffusion (Mueller-Hinton agar, 24 h incubation) with ciprofloxacin as a positive control to ensure comparability .
  • Structure-activity relationships (SAR) : Systematically vary substituents (e.g., nitro position, pyridine methylation) and correlate changes with MIC values against E. coli (ATCC 25922) .

Q. How can researchers mitigate interference from the nitro group during catalytic hydrogenation of this compound?

  • Catalyst selection : Use Pd/C (10% w/w) in ethanol under 50 psi H₂. Pre-reduce the catalyst to minimize deactivation by nitro intermediates .
  • Selective reduction : Monitor reaction progress via FTIR; stop at the amine stage (disappearance of ~1520 cm⁻¹ nitro peak) to avoid over-reduction of the pyridine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.